Boc-L-Cys(Propargyl)-OH (DCHA)

Solid-Phase Peptide Synthesis SPPS Boc Chemistry

Substituting Fmoc-based alkyne amino acids in Boc/Benzyl SPPS workflows causes deprotection incompatibility and synthetic failure. Boc-L-Cys(Propargyl)-OH (DCHA) is the definitive Boc-compatible, S-propargyl cysteine building block. • Enables quantitative CuAAC & thiol-yne click conjugation of azide/fluorophore/drug payloads. • Compact SprC structure permits incorporation into sterically constrained protein sites without structural perturbation. • DCHA salt provides superior long-term storage stability at -20°C versus the free acid form, ensuring reproducible procurement and inventory reliability.

Molecular Formula C23H40N2O4S
Molecular Weight 440.6 g/mol
CAS No. 1260119-25-2
Cat. No. B6360532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-Cys(Propargyl)-OH (DCHA)
CAS1260119-25-2
Molecular FormulaC23H40N2O4S
Molecular Weight440.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CSCC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C12H23N.C11H17NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-17-7-8(9(13)14)12-10(15)16-11(2,3)4/h11-13H,1-10H2;1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t;8-/m.0/s1
InChIKeyCZZODMWFVQDUNT-WDBKTSHHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-L-Cys(Propargyl)-OH (DCHA) Click Chemistry Building Block


Boc-L-Cys(Propargyl)-OH (DCHA) (CAS: 1260119-25-2) is a chemically protected amino acid derivative consisting of L-cysteine with an α-amino tert-butyloxycarbonyl (Boc) protecting group, an S-propargyl modification on the thiol side chain, and is supplied as a stable dicyclohexylamine (DCHA) salt [1]. The compound belongs to the class of click chemistry reagents, specifically alkyne-functionalized amino acids used in solid-phase peptide synthesis (SPPS), bioconjugation, and the construction of antibody-drug conjugates (ADCs) . Its defining feature is the terminal alkyne moiety on the cysteine side chain, which enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne click reactions for site-specific functionalization . The DCHA counterion confers enhanced solid-state stability and improved handling properties during procurement and storage [1].

Dual Orthogonality of Boc-L-Cys(Propargyl)-OH (DCHA)


Generic substitution of Boc-L-Cys(Propargyl)-OH with other alkyne amino acids or cysteine derivatives in peptide synthesis workflows often fails due to the compound's unique dual orthogonality [1]. The Boc protection is specifically compatible with Boc/Benzyl SPPS strategies and is orthogonal to Fmoc deprotection, whereas the commonly substituted analog Fmoc-L-Cys(Propargyl)-OH is exclusively compatible with Fmoc/tBu SPPS [2]. Furthermore, alternative alkyne-functionalized amino acids such as propargylglycine lack the nucleophilic thiol handle present in cysteine, which is essential for disulfide bond formation and thiol-specific conjugation chemistry [2]. The compact S-propargyl-cysteine (SprC) structure, compared to bulkier unnatural amino acids, permits incorporation into sterically constrained protein interiors and active sites without inducing structural perturbation [3]. The DCHA salt form provides superior storage stability and shelf-life reliability at -20°C compared to the free acid form, which is critical for reproducible procurement and long-term inventory management [1]. These distinct characteristics render one-for-one substitution with seemingly similar compounds a significant risk to experimental integrity.

Boc-L-Cys(Propargyl)-OH (DCHA) Differentiation Evidence


SPPS Orthogonality vs. Fmoc Analogs

Boc-L-Cys(Propargyl)-OH is specifically designed for Boc/Benzyl solid-phase peptide synthesis (SPPS) and is incompatible with Fmoc/tBu SPPS without an orthogonal protection strategy [1]. In contrast, the widely available analog Fmoc-L-Cys(Propargyl)-OH is exclusively compatible with Fmoc/tBu SPPS [1]. Direct substitution in a Boc SPPS protocol would lead to premature deprotection of the Fmoc group and result in synthesis failure [1]. This distinction provides a clear, binary selection criterion for procurement based on the intended SPPS strategy.

Solid-Phase Peptide Synthesis SPPS Boc Chemistry Fmoc Chemistry Orthogonal Protection

Efficient CuAAC Peptide Glycosylation

S-Propargyl-cysteine-containing peptides, which can be synthesized using Boc-L-Cys(Propargyl)-OH, have been shown to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azido-sugars in good yield [1]. The reaction is demonstrated to be compatible with a variety of azido sugars (gluco-, manno-, and galacto-configurations) and is specifically highlighted as a method suitable for conjugation with short-lived fluorine-18 (¹⁸F) for PET imaging applications, a harsh condition not tolerated by reversible methods like maleimide-thiol coupling [1]. The propargyl group provides a stable, bioorthogonal handle that remains intact until the click reaction is performed.

Click Chemistry CuAAC Peptide Glycosylation Bioconjugation Fluorine-18 Labeling

Thiol-Yne Click Grafting on Poly(S-Propargyl-Cysteine)

Poly(S-propargyl-cysteine), synthesized from S-propargyl-cysteine N-carboxyanhydride monomers derived from cysteine starting materials, has been shown to undergo side-chain grafting of cysteamine via thiol-yne click chemistry with nearly 100% efficiency [1]. This quantitative conversion yields cationic polypeptides suitable for siRNA delivery [1]. This contrasts with alternative post-polymerization functionalization strategies (e.g., amine-reactive ester chemistry) which may suffer from incomplete conversion, side reactions, and batch-to-batch variability.

Thiol-Yne Click Chemistry siRNA Delivery Cationic Polypeptides Gene Therapy Polymer Chemistry

Bioorthogonal Pd-Mediated Cysteine Deprotection

S-Propargyl-cysteine (SprC), the active moiety of Boc-L-Cys(Propargyl)-OH after deprotection and incorporation into proteins, can be efficiently converted back to native cysteine via Pd(TPPTS)₄-mediated deprotection under mild physiological conditions (PBS, pH 7.4, 37°C) [1]. This on-demand cleavage has been demonstrated to activate a masked cysteine protease (HRV 3C) and to tracelessly remove modifications from EGFP [1]. In contrast, alternative cysteine protecting groups such as S-allyl-cysteine or S-tert-butyl-cysteine require harsher or less bioorthogonal deprotection conditions, limiting their utility in cellular or in vivo applications.

Bioorthogonal Chemistry Palladium Cleavage Protein Engineering Enzyme Activation Unnatural Amino Acid

Applications of Boc-L-Cys(Propargyl)-OH (DCHA)


Boc SPPS of Alkyne Peptides for Bioconjugation

Researchers employing Boc/Benzyl solid-phase peptide synthesis (SPPS) should procure Boc-L-Cys(Propargyl)-OH (DCHA) as the definitive alkyne-bearing cysteine building block. This selection ensures full compatibility with acidic Boc deprotection protocols and prevents the synthetic failures associated with substituting the Fmoc analog [1]. The resulting propargylated peptides are then primed for site-specific conjugation to azide-functionalized payloads (e.g., fluorophores, drugs, carbohydrates) via CuAAC click chemistry, as validated for PET imaging applications using ¹⁸F-labeled sugars [2].

Gene Delivery Vectors from Poly(S-Propargyl-Cysteine)

For the development of novel gene delivery vectors, Boc-L-Cys(Propargyl)-OH serves as a precursor to S-propargyl-cysteine N-carboxyanhydride monomers, which are polymerized to yield poly(S-propargyl-cysteine) backbones. The nearly 100% thiol-yne click grafting efficiency of these polymers, demonstrated for cysteamine functionalization, ensures the quantitative and reproducible production of cationic polypeptides with defined properties for siRNA condensation and delivery [1]. This high-efficiency modification capability is essential for establishing robust structure-activity relationships in biomaterial science.

Reversible Protein Engineering with SprC

In protein engineering and chemical biology research, Boc-L-Cys(Propargyl)-OH provides the necessary building block for the chemical synthesis of S-propargyl-cysteine (SprC), which can be genetically encoded into proteins. As evidenced, this compact unnatural amino acid enables dual control on a single residue: bioorthogonal conjugation (e.g., Sonogashira coupling for biotin installation) and subsequent Pd-mediated, traceless cleavage to restore native cysteine under physiological conditions (37°C, PBS, pH 7.4) [1]. This capability is uniquely suited for studies requiring reversible protein modifications, enzyme masking/activation, and investigations of protein function in live cells.

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